molecular formula C16H13N5O6S2 B11018708 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B11018708
M. Wt: 435.4 g/mol
InChI Key: QKDJIWFOEATBPK-UHFFFAOYSA-N
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Description

4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-nitrophenyl)benzenesulfonamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(2,6-dimethyl-4-nitrophenyl)benzenesulfonamide

Uniqueness

4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its dual sulfonamide groups and the presence of both nitrophenyl and pyrimidinyl moieties. This combination of functional groups imparts distinct chemical properties and enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C16H13N5O6S2

Molecular Weight

435.4 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H13N5O6S2/c22-21(23)13-4-8-15(9-5-13)28(24,25)19-12-2-6-14(7-3-12)29(26,27)20-16-17-10-1-11-18-16/h1-11,19H,(H,17,18,20)

InChI Key

QKDJIWFOEATBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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